molecular formula C9H8ClN3 B2640590 5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile CAS No. 2230808-43-0

5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile

Cat. No.: B2640590
CAS No.: 2230808-43-0
M. Wt: 193.63
InChI Key: UBYFDTJQFRRNSC-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile is a chemical compound with the molecular formula C9H8ClN3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a cyclopropylamino group, and a pyridine ring with a carbonitrile substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile typically involves the reaction of 5-chloro-2-aminopyridine with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-chloro-2-aminopyridine+cyclopropylamineThis compound\text{5-chloro-2-aminopyridine} + \text{cyclopropylamine} \rightarrow \text{this compound} 5-chloro-2-aminopyridine+cyclopropylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The process may also include purification steps such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-aminopyridine: A precursor in the synthesis of 5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile.

    2-(Cyclopropylamino)pyridine-4-carbonitrile: Lacks the chloro substituent but shares similar structural features.

    5-Chloro-2-(methylamino)pyridine-4-carbonitrile: Similar structure with a methylamino group instead of a cyclopropylamino group.

Uniqueness

This compound is unique due to the presence of both the chloro and cyclopropylamino groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-2-(cyclopropylamino)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-8-5-12-9(3-6(8)4-11)13-7-1-2-7/h3,5,7H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYFDTJQFRRNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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